molecular formula C66H68CaF2N4O12 B14010377 4-Hydroxy atorvastatin

4-Hydroxy atorvastatin

Cat. No.: B14010377
M. Wt: 1187.3 g/mol
InChI Key: PYIWEMFVBXVPDU-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy atorvastatin is an active metabolite of atorvastatin, a widely used statin medication for lowering cholesterol levels and preventing cardiovascular diseases. Atorvastatin works by inhibiting the enzyme HMG-CoA reductase, which plays a crucial role in the biosynthesis of cholesterol. The hydroxy metabolites of atorvastatin, including this compound, contribute significantly to its pharmacological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy atorvastatin involves multiple steps, starting from the parent compound, atorvastatin. One common method includes the hydroxylation of atorvastatin using specific catalysts and reagents. The process typically involves the use of oxidizing agents under controlled conditions to introduce the hydroxy group at the para position of the aromatic ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy atorvastatin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of atorvastatin with modified functional groups, which can have different pharmacological properties .

Scientific Research Applications

4-Hydroxy atorvastatin has several scientific research applications:

Mechanism of Action

4-Hydroxy atorvastatin exerts its effects by inhibiting the enzyme HMG-CoA reductase, similar to atorvastatin. This inhibition reduces the synthesis of mevalonate, a precursor in the cholesterol biosynthesis pathway. The compound primarily acts in the liver, where it decreases hepatic cholesterol levels, leading to an overall reduction in plasma cholesterol . Additionally, this compound has been shown to scavenge free radicals, contributing to its antioxidant effects .

Comparison with Similar Compounds

Uniqueness: 4-Hydroxy atorvastatin is unique due to its specific hydroxylation at the para position, which enhances its ability to scavenge free radicals and provides additional antioxidant benefits compared to other statins .

Properties

Molecular Formula

C66H68CaF2N4O12

Molecular Weight

1187.3 g/mol

IUPAC Name

calcium;7-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate

InChI

InChI=1S/2C33H35FN2O6.Ca/c2*1-20(2)31-30(33(42)35-24-12-14-25(37)15-13-24)29(21-6-4-3-5-7-21)32(22-8-10-23(34)11-9-22)36(31)17-16-26(38)18-27(39)19-28(40)41;/h2*3-15,20,26-27,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41);/q;;+2/p-2

InChI Key

PYIWEMFVBXVPDU-UHFFFAOYSA-L

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O.[Ca+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.